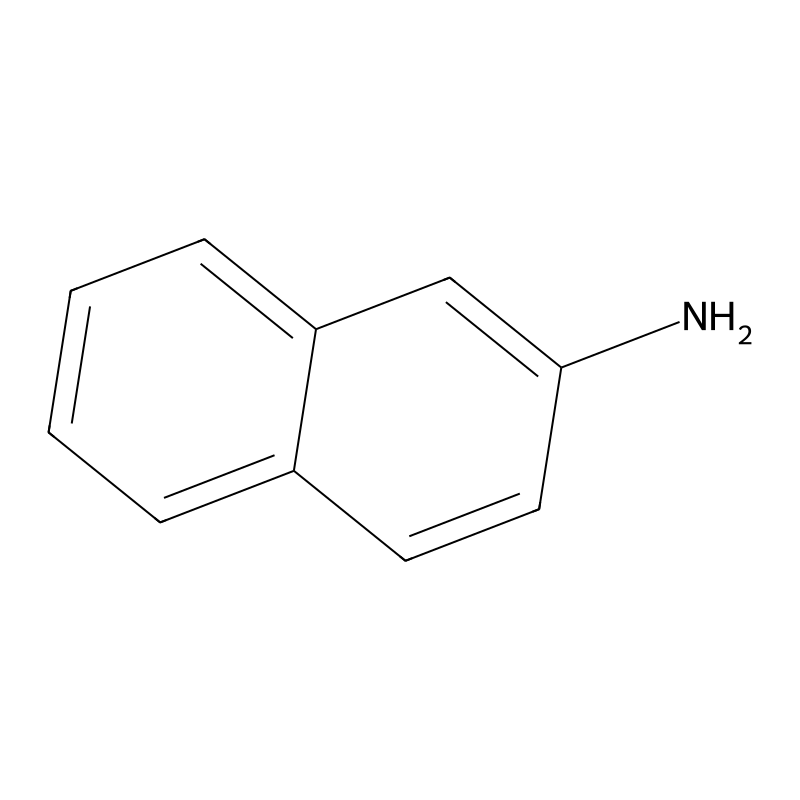

2-Naphthylamine

Content Navigation

Securing exact 2-naphthylamine is critical for environmental compliance and cancer research-using any isomer compromises analyte identification and metabolic pathway validity. SMolecule supplies high-purity material (≥99%) for analytical and toxicological applications.

- Mandatory GC/MS calibration standard for semivolatile organics in groundwater, soil, and waste (distinct retention time and mass spectrum).

- Enables trace impurity quantification in industrial 1-naphthylamine to certify regulatory safety thresholds.

- Selective CYP1A2 substrate for positive control in N-hydroxylation and DNA adduct studies; unreplaceable by 1-naphthylamine.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in alcohol, ether

SOL IN MANY ORG SOLVENTS

In water, 6.40 mg/L @ 18 °C

0.189 mg/mL at 25 °C

Solubility in water: poor

Miscible in hot water

Synonyms

Canonical SMILES

Purity

Package Size

2-Naphthylamine is a primary aromatic amine historically utilized in azo dye synthesis but now strictly regulated globally as a known human carcinogen. In modern procurement, it is sourced almost exclusively as a high-purity analytical reference standard for environmental monitoring and as a model compound in toxicological research [1]. It exhibits a pKa of 4.16, making it slightly more basic than its structural isomer 1-naphthylamine, which influences its cation-exchange behavior and adsorption to organic carbon in soil matrices [2]. Due to severe regulatory restrictions on its bulk use, procuring this exact compound is driven by analytical compliance testing, trace impurity quantification in commercial chemicals, and specific metabolic activation studies involving cytochrome P450 enzymes.

Research Fit

Substituting 2-naphthylamine with its positional isomer, 1-naphthylamine, or other aromatic amines is analytically and scientifically invalid. In environmental compliance testing, 2-naphthylamine possesses a distinct chromatographic retention time and mass spectral fragmentation pattern required for positive identification under standardized methodologies [1]. Furthermore, in toxicological models, 2-naphthylamine is selectively N-hydroxylated by the CYP1A2 enzyme at significantly higher rates than 1-naphthylamine, leading to the formation of highly specific DNA adducts [2]. Using an analog would completely invalidate both quantitative environmental recovery data and mechanistic cancer research, necessitating the procurement of the exact 2-naphthylamine standard.

Substitution Risk

Distinct Chromatographic Resolution in SVOC Analysis

In standardized environmental testing for semivolatile organic compounds (SVOCs), 2-naphthylamine must be distinctly resolved from 1-naphthylamine and other co-extracted matrix interferences. Gas chromatography-mass spectrometry (GC/MS) protocols demonstrate that 2-naphthylamine elutes with a distinct retention profile and response factor (RF) that cannot be substituted by the 1-isomer [1]. Maintaining an RF relative standard deviation (RSD) of 20% or less is required for calibration verification.

| Evidence Dimension | Chromatographic identification and Response Factor (RF) |

| Target Compound Data | Specific retention time and RF required for 2-Naphthylamine quantification |

| Comparator Or Baseline | 1-Naphthylamine (distinct retention time, co-monitored) |

| Quantified Difference | Complete baseline resolution required by EPA 8270 criteria |

| Conditions | GC/MS analysis of solid waste/water extracts (EPA Method 8270D/E) |

Procurement of pure 2-naphthylamine is mandatory for laboratories to establish accurate calibration curves and pass initial demonstration of proficiency (IDP) for regulatory environmental testing.

Selective N-Hydroxylation by CYP1A2

In toxicological modeling, 2-naphthylamine is utilized due to its specific bioactivation pathway. Research demonstrates that 2-naphthylamine is selectively N-hydroxylated by human CYP1A2, forming a reactive N-arylhydroxylamine with an interaction energy of 15.0 kcal/mol that strongly favors adduct formation [1]. In contrast, 1-naphthylamine exhibits a significantly lower CYP1A2 interaction energy (approx. 6.1 kcal/mol) and distinct metabolic clearance rates, resulting in a drastically lower mutagenic profile.

| Evidence Dimension | CYP1A2-mediated N-hydroxylation interaction energy |

| Target Compound Data | 15.0 kcal/mol interaction energy |

| Comparator Or Baseline | 1-Naphthylamine (6.1 kcal/mol interaction energy) |

| Quantified Difference | 8.9 kcal/mol higher interaction energy for the 2-isomer, driving higher activation |

| Conditions | In vitro CYP1A2 catalytic site models and density functional theory (DFT) calculations |

Researchers studying aromatic amine mutagenicity must use the 2-isomer to accurately model CYP1A2-driven bioactivation and DNA adduct formation.

Differential Basicity and Environmental Extraction Efficiency

The environmental extraction efficiency of naphthylamines depends heavily on their acid-base properties. 2-Naphthylamine has a measured pKa of 4.16, meaning it exists partially as a cation in typical environmental pH ranges, leading to strong adsorption to humic fractions (Koc ~1,000) [1]. This basicity differs from 1-naphthylamine (pKa 3.92), necessitating specific pH adjustments during solid-phase extraction (SPE) to ensure optimal recovery rates, which are typically targeted between 50-150% per EPA guidelines.

| Evidence Dimension | Acid dissociation constant (pKa) |

| Target Compound Data | pKa = 4.16 |

| Comparator Or Baseline | 1-Naphthylamine (pKa = 3.92) |

| Quantified Difference | 2-Naphthylamine is more basic, shifting its ionization equilibrium in aqueous matrices |

| Conditions | Aqueous environmental matrices and soil/water suspensions |

Analytical chemists must account for this specific pKa when optimizing extraction pH to prevent target analyte loss during sample preparation.

Calibration Standards for EPA Method 8270 (SVOCs)

Due to its specific retention time and mass spectral signature, high-purity 2-naphthylamine is procured as a mandatory calibration standard for GC/MS analysis of semivolatile organic compounds in groundwater, soil, and solid waste [1].

Trace Impurity Quantification in Commercial 1-Naphthylamine

Because 2-naphthylamine is a highly regulated carcinogen, it must be quantified as a trace impurity in industrial batches of 1-naphthylamine. Procuring the pure 2-isomer is essential for creating the standardized reference curves needed to certify that 1-naphthylamine batches meet strict regulatory safety thresholds [1].

Cytochrome P450 (CYP1A2) Bioactivation Modeling

In toxicological research, 2-naphthylamine serves as a positive control for CYP1A2-mediated N-hydroxylation. Its high interaction energy and specific pathway to forming DNA adducts make it an irreplaceable model compound for testing the efficacy of chemopreventive agents or studying aromatic amine metabolism[2].

Application Fit Matrix

Physical Description

Solid

WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR.

Odorless, white to red crystals with a faint, aromatic odor.

Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.]

Color/Form

White to red crystalls [Note: Darkens in air to reddish-purple color].

XLogP3

Boiling Point

300.0 °C

306 °C, also stated as 294 °C

306 °C

583°F

Flash Point

157 °C

315°F

Vapor Density

4.95 (Air = 1)

Relative vapor density (air = 1): 4.95

Density

1.061 @ 98 °C/4 °C

1.061 g/cm³

1.06 at 208°F

(208°F): 1.06

LogP

log Kow =2.28

2.28

Odor

Melting Point

113.0 °C

111-113 °C

113°C

110.2-113 °C

232°F

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

N-oxidation by cytochrome p450 enzymes is an initial step in the metabolic activation of aromatic amine compounds. Once metabolized, these compounds are converted to DNA-reactive species which can exhibit potent mutagenic and/or carcinogenic activity. The precise mechanism of P450 enzyme oxidation is not completely understood, although various theories, involving either one-electron transfer, two-electron transfer or addition-rearrangement, have been debated. In previous studies, selection of the most probable mechanism has been based on consideration of Huckel theory charge distribution calculations and experimentally-derived enzyme metabolism data. This approach can now be improved by incorporating contemporary, ab initio quantum chemical methods to accurately determine the chemical properties of P450 aromatic amine substrates. ...This work ... compare/ed/ the experimental oxidation yields and rates of 1-naphthylamine (1-NA), 2-naphthylamine (2-NA) and 2-aminofluorene (2-AF). This data was then analyzed with respect to ab initio-calculated charge distributions and energies of reactants, oxidation products and proposed intermediates. ...Analysis of theoretical and experimental data indicates that the one-electron model is more consistent with oxidation rate data for 1-NA, 2-NA, and 2-AF. ...In contrast to earlier studies, the one-electron mechanism is more likely to be the pathway for P450-catalyzed aromatic amine oxidation.

Vapor Pressure

2.56e-04 mmHg

2.56X10-4 mm Hg @ 25 °C

1 mmHg at 226°F

(226°F): 1 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

553-00-4

612-52-2

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of 2-naphthol with ammonia and ammonium sulphite (former method)

... Can be made by the Bucherer reaction starting with 2-naphthalenol.

General Manufacturing Information

The rodenticide ANTU (alpha-naphthylthiourea) was used in the United Kingdom mainly in the late 1940s and early 1950s. The product /at that time/ contained up to 0.2% of beta-naphthylamine as an impurity, and it was finally withdrawn in 1967 as a suspected carcinogen. Fourteen cases of urothelial tumors among rodent operatives /were/ reported.

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD IS DISCUSSED FOR DETERMINING TRACE AMT OF 2-NAPHTHYLAMINE IN 1-NAPHTHYLAMINE.

1 TO 5-RING PRIMARY AROMATIC AMINES MAY BE SEPARATED ACCORDING TO THEIR RELATIVE BASICITIES BY USE OF A CATION HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC PROCEDURE. THIS PROCEDURE WAS SUCCESSFUL IN ISOLATION OF MUTAGENIC COMPONENTS FROM A COMPLEX MIXTURE OF BASES DERIVED FROM A PROCESS STREAM FROM A COAL GASIFICATION PILOT PLANT.

PRIMARY & SECONDARY AROMATIC AMINES PRESENT IN INDUSTRIAL WASTE CAN BE DETERMINED BY GAS CHROMATOGRAPHY.

For more Analytic Laboratory Methods (Complete) data for 2-NAPHTHYLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep well closed and protected from light. /2-Naphthylamine acetate/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

[A new method for the determination of naphatylamines in workplace air for occupational exposure assessment]

Anna Jeżewska, Dorota Kondej, Agnieszka WoźnicaPMID: 33783437 DOI: 10.13075/mp.5893.01054

Abstract

Naphthylamine (NA), i.e., 1-naphthylamine (1-NA) and 2-naphthylamine (2-NA) and its salts (2-naphthylamine hydrochloride and 2-naphthylamine acetate) are colorless crystalline solids. They have been used, among others, in the production of paints and dyes. In the European Union, 1-NA is classified as a toxic substance, and 2-NA and its salts as carcinogenic category 1A. The aim of this study was to develop a new method for the determination of NA, which will enable the determination of 1-NA and 2-NA and its salts in the working environment, in the concentration range of 0.3-6 μg/m.

The method consists in passing the test air containing the substances to be determined through a glass fiber filter impregnated with sulphuric acid(VI). After recovery with water and sodium hydroxide solution followed by extraction into a solid on Oasis HLB columns, the solutions in methanol are analyzed using a high-performance liquid chromatograph with a fluorescence detector and Ultra C18 column.

The method developed allows determining 1-NA and 2-NA and its salts in the concentration range of 0.3-6 μg/m

. The limit of detection for 1-NA is 81 pg/ml and for 2-NA - 80.6 pg/ml.

The method is characterized by good precision and accuracy; it meets the requirements of European Standard PN-EN 482 and can be used by occupational hygiene laboratories to measure the level of 1-NA and 2-NA and its salts in workplace air to assess workers' exposure to these substances. Med Pr. 2021;72(2):145-54.

LAURDAN since Weber: The Quest for Visualizing Membrane Heterogeneity

German Gunther, Leonel Malacrida, David M Jameson, Enrico Gratton, Susana A SánchezPMID: 33513300 DOI: 10.1021/acs.accounts.0c00687

Abstract

Any chemist studying the interaction of molecules with lipid assemblies will eventually be confronted by the topic of membrane bilayer heterogeneity and may ultimately encounter the heterogeneity of natural membranes. In artificial bilayers, heterogeneity is defined by phase segregation that can be in the nano- and micrometer range. In biological bilayers, heterogeneity is considered in the context of small (10-200 nm) sterol and sphingolipid-enriched heterogeneous and highly dynamic domains. Several techniques can be used to assess membrane heterogeneity in living systems. Our approach is to use a fluorescent reporter molecule immersed in the bilayer, which, by changes in its spectroscopic properties, senses physical-chemistry aspects of the membrane. This dye in combination with microscopy and fluctuation techniques can give information about membrane heterogeneity at different temporal and spatial levels: going from average fluidity to number and diffusion coefficient of nanodomains. LAURDAN (6-dodecanoyl-2-(dimethylamino) naphthalene), is a fluorescent probe designed and synthesized in 1979 by Gregorio Weber with the purpose to study the phenomenon of dipolar relaxation. The spectral displacement observed when LAURDAN is either in fluid or gel phase permitted the use of the technique in the field of membrane dynamics. The quantitation of the spectral displacement was first addressed by the generalized polarization (GP) function in the cuvette, a ratio of the difference in intensity at two wavelengths divided by their sum. In 1997, GP measurements were done for the first time in the microscope, adding to the technique the spatial resolution and allowing the visualization of lipid segregation both in liposomes and cells. A new prospective to the membrane heterogeneity was obtained when LAURDAN fluorescent lifetime measurements were done in the microscope. Two channel lifetime imaging provides information on membrane polarity and dipole relaxation (the two parameters responsible for the spectral shift of LAURDAN), and the application of phasor analysis allows pixel by pixel understanding of these two parameters in the membrane. To increase temporal resolution, LAURDAN GP was combined with fluctuation correlation spectroscopy (FCS) and the motility of nanometric highly packed structures in biological membranes was registered. Lately the application of phasor analysis to spectral images from membranes labeled with LAURDAN allows us to study the full spectra pixel by pixel in an image. All these methodologies, using LAURDAN, offer the possibility to address different properties of membranes depending on the question being asked. In this Account, we will focus on the principles, advantages, and limitations of different approaches to orient the reader to select the most appropriate technique for their research.Highly selective chemosensor for reactive carbonyl species based on simple 1,8-diaminonaphthalene

Anal Jana, Manu M Joseph, Subrata Munan, Kaustabh Kumar Maiti, Animesh SamantaPMID: 33161365 DOI: 10.1016/j.jphotobiol.2020.112076

Abstract

Reactive carbonyl species (RCSs) including one carbon formaldehyde (FA) and dicarbonyl compounds such as methylglyoxal (MGO) and glyoxal (GO) are produced during demethylase reactions and various glucose metabolic pathways respectively. Elevation of the RCSs concentrations in cells is due to abnormal DNA damage, glycation adducts with macromolecules that lead to various neurotoxic diseases. Hence, regular monitoring of these RCSs with an easy tool is of utmost interest. However, conventional methods such as chromatography and mass spectrometry for the detection of these species are not so economically viable. These issues were well addressed by the non-invasive reactivity-based fluorescence techniques. However, tedious synthesis, only specific to either mono aldehyde is limited to detect multiple RCSs in physiologies by synthesized fluorophores. An alternative, simple small molecules are widely applied as commercial biomarkers such as terephthalate and 2,3-diaminonaphthalene (NAP) for hydroxy radical (OH·) and nitric oxide (NO) respectively. Herein, we report an analogue of NAP, 1,8-diamino naphthalene (DAN) is an efficient chemosensor for highly sensitive detection of FA, MGO and GO with minimum detection limits of 0.95-3.97 μM. Surprisingly, DAN shows a "turn on" response towards RCSs but remaining silent towards NO which are exactly opposite to commercial probe NAP. Exogenous RCSs imaging in vitro cancerous cells shows the efficacy of the probe and its potential application for RCSs monitoring in cancer cells, generation of toxic byproducts.Correlated flickering of erythrocytes membrane observed with dual time resolved membrane fluctuation spectroscopy under different D-glucose concentrations

J Tapia, N Vera, Joao Aguilar, M González, S A Sánchez, P Coelho, C Saavedra, J StaforelliPMID: 33510337 DOI: 10.1038/s41598-021-82018-5

Abstract

A correlated human red blood cell membrane fluctuation dependent on D-glucose concentration was found with dual time resolved membrane fluctuation spectroscopy (D-TRMFS). This new technique is a modified version of the dual optical tweezers method that has been adapted to measure the mechanical properties of red blood cells (RBCs) at distant membrane points simultaneously, enabling correlation analysis. Mechanical parameters under different D-glucose concentrations were obtained from direct membrane flickering measurements, complemented with membrane fluidity measurements using Laurdan Generalized Polarization (GP) Microscopy. Our results show an increase in the fluctuation amplitude of the lipid bilayer, and a decline in tension value, bending modulus and fluidity as D-glucose concentration increases. Metabolic mechanisms are proposed as explanations for the results.Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives

Giada Bianchetti, Salome Azoulay-Ginsburg, Nimrod Yosef Keshet-Levy, Aviv Malka, Sofia Zilber, Edward E Korshin, Shlomo Sasson, Marco De Spirito, Arie Gruzman, Giuseppe MaulucciPMID: 33803648 DOI: 10.3390/ijms22063106

Abstract

Free fatty acids are essential structural components of the cell, and their intracellular distribution and effects on membrane organelles have crucial roles in regulating the metabolism, development, and cell cycle of most cell types. Here we engineered novel fluorescent, polarity-sensitive fatty acid derivatives, with the fatty acid aliphatic chain of increasing length (from 12 to 18 carbons). As in the laurdan probe, the lipophilic acyl tail is connected to the environmentally sensitive dimethylaminonaphthalene moiety. The fluorescence lifetime imaging analysis allowed us to monitor the intracellular distribution of the free fatty acids within the cell, and to simultaneously examine how the fluidity and the microviscosity of the membrane environment influence their localization. Each of these probes can thus be used to investigate the membrane fluidity regulation of the correspondent fatty acid intracellular distribution. We observed that, in PC-12 cells, fluorescent sensitive fatty acid derivatives with increased chain length compartmentalize more preferentially in the fluid regions, characterized by a low microviscosity. Moreover, fatty acid derivatives with the longest chain compartmentalize in lipid droplets and lysosomes with characteristic lifetimes, thus making these probes a promising tool for monitoring lipophagy and related events.BADAN-conjugated β-lactamases as biosensors for β-lactam antibiotic detection

Ho-Wah Au, Man-Wah Tsang, Yu Wai Chen, Pui-Kin So, Kwok-Yin Wong, Yun-Chung LeungPMID: 33125437 DOI: 10.1371/journal.pone.0241594

Abstract

β-Lactam antibiotic detection has significant implications in food safety control, environmental monitoring and pharmacokinetics study. Here, we report the development of two BADAN-conjugated β-lactamases, E166Cb and E166Cb/N170Q, as sensitive biosensors for β-lactam antibiotic detection. These biosensors were constructed by coupling an environment-sensitive BADAN probe onto location 166 at the active site of the PenP β-lactamase E166C and E166C/N170Q mutants. They gave fluorescence turn-on signals in response to β-lactam antibiotics. Molecular dynamics simulation of E166Cb suggested that the turn-on signal might be attributed to a polarity change of the microenvironment of BADAN and the removal of the fluorescence quenching effect on BADAN exerted by a nearby Tyr-105 upon the antibiotic binding. In the detection of four β-lactams (penicillin G, penicillin V, cefotaxime and moxalactam), both E166Cb and E166Cb/N170Q delivered signal outputs in an antibiotic-concentration dependent manner with a dynamic range spanning from 10 nM to 1 μM. Compared to E166Cb, E166Cb/N170Q generally exhibited more stable signals owing to its higher deficiency in hydrolyzing the antibiotic analyte. The overall biosensor performance of E166Cb and E166Cb/N170Q was comparable to that of their respective fluorescein-modified counterparts, E166Cf and E166Cf/N170Q. But comparatively, the BADAN-conjugated enzymes showed a higher sensitivity, displayed a faster response in detecting moxalactam and a more stable fluorescence signals towards penicillin G. This study illustrates the potential of BADAN-conjugated β-lactamases as biosensing devices for β-lactam antibiotics.Melittin Induces Local Order Changes in Artificial and Biological Membranes as Revealed by Spectral Analysis of Laurdan Fluorescence

Bogdan Zorilă, George Necula, Mihai Radu, Mihaela BacalumPMID: 33171598 DOI: 10.3390/toxins12110705

Abstract

Antimicrobial peptides (AMPs) are a class of molecules widely used in applications on eukaryotic and prokaryotic cells. Independent of the peptide target, all of them need to first pass or interact with the plasma membrane of the cells. In order to have a better image of the peptide action mechanism with respect to the particular features of the membrane it is necessary to better understand the changes induced by AMPs in the membranes. Laurdan, a lipid membrane probe sensitive to polarity changes in the environment, is used in this study for assessing changes induced by melittin, a well-known peptide, both in model and natural lipid membranes. More importantly, we showed that generalized polarization (GP) values are not always efficient or sufficient to properly characterize the changes in the membrane. We proved that a better method to investigate these changes is to use the previously described log-normal deconvolution allowing us to infer other parameters: the difference between the relative areas of elementary peak (ΔS), and the ratio of elementary peaks areas (R

). Melittin induced a slight decrease in local membrane fluidity in homogeneous lipid membranes. The addition of cholesterol stabilizes the membrane more in the presence of melittin. An opposite response was observed in the case of heterogeneous lipid membranes in cells, the local order of lipids being diminished. R

proved to be the most sensitive parameter characterizing the local membrane order, allowing us to distinguish among the responses to melittin of both classes of membrane we investigated (liposomes and cellular membranes). Molecular simulation of the melittin pore in homogeneous lipid bilayer suggests that lipids are more closely packed in the proximity of the melittin pore (a smaller area per lipid), supporting the experimental observation.

Epigenetic scars of CD8

Kathleen B Yates, Pierre Tonnerre, Genevieve E Martin, Ulrike Gerdemann, Rose Al Abosy, Dawn E Comstock, Sarah A Weiss, David Wolski, Damien C Tully, Raymond T Chung, Todd M Allen, Arthur Y Kim, Sarah Fidler, Julie Fox, John Frater, Georg M Lauer, W Nicholas Haining, Debattama R SenPMID: 34312547 DOI: 10.1038/s41590-021-00979-1

Abstract

T cell exhaustion is an induced state of dysfunction that arises in response to chronic infection and cancer. Exhausted CD8T cells acquire a distinct epigenetic state, but it is not known whether that chromatin landscape is fixed or plastic following the resolution of a chronic infection. Here we show that the epigenetic state of exhaustion is largely irreversible, even after curative therapy. Analysis of chromatin accessibility in HCV- and HIV-specific responses identifies a core epigenetic program of exhaustion in CD8

T cells, which undergoes only limited remodeling before and after resolution of infection. Moreover, canonical features of exhaustion, including super-enhancers near the genes TOX and HIF1A, remain 'epigenetically scarred.' T cell exhaustion is therefore a conserved epigenetic state that becomes fixed and persists independent of chronic antigen stimulation and inflammation. Therapeutic efforts to reverse T cell exhaustion may require new approaches that increase the epigenetic plasticity of exhausted T cells.

Ultrasmall Molybdenum Disulfide Quantum Dots Cage Alzheimer's Amyloid Beta to Restore Membrane Fluidity

Yuhuan Li, Huayuan Tang, Houjuan Zhu, Aleksandr Kakinen, Di Wang, Nicholas Andrikopoulos, Yunxiang Sun, Aparna Nandakumar, Eunbi Kwak, Thomas P Davis, David Tai Leong, Feng Ding, Pu Chun KePMID: 34143617 DOI: 10.1021/acsami.1c06478

Abstract

Alzheimer's disease (AD) is a major cause of dementia characterized by the overexpression of transmembrane amyloid precursor protein and its neurotoxic byproduct amyloid beta (Aβ). A small peptide of considerable hydrophobicity, Aβ is aggregation prone catalyzed by the presence of cell membranes, among other environmental factors. Accordingly, current AD mitigation strategies often aim at breaking down the Aβ-membrane communication, yet no data is available concerning the cohesive interplay of the three key entities of the cell membrane, Aβ, and its inhibitor. Using a lipophilic Laurdan dye and confocal fluorescence microscopy, we observed cell membrane perturbation and actin reorganization induced by Aβ oligomers but not by Aβ monomers or amyloid fibrils. We further revealed recovery of membrane fluidity by ultrasmall MoSquantum dots, also shown in this study as a potent inhibitor of Aβ amyloid aggregation. Using discrete molecular dynamics simulations, we uncovered the binding of MoS

and Aβ monomers as mediated by hydrophilic interactions between the quantum dots and the peptide N-terminus. In contrast, Aβ oligomers and fibrils were surface-coated by the ultrasmall quantum dots in distinct testudo-like, reverse protein-corona formations to prevent their further association with the cell membrane and adverse effects downstream. This study offers a crucial new insight and a viable strategy for regulating the amyloid aggregation and membrane-axis of AD pathology with multifunctional nanomedicine.

Explore Compound Types